molecular formula C26H26Sn B12599519 Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- CAS No. 650605-88-2

Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl-

Cat. No.: B12599519
CAS No.: 650605-88-2
M. Wt: 457.2 g/mol
InChI Key: VOHOGIQGCKGMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- is a specialized organotin compound. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions. This compound features a unique structure with a stannane core bonded to a 4,4-dimethyl-1-methylene-2-pentynyl group and three phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- typically involves the reaction of triphenyltin chloride with the corresponding alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne, allowing it to react with the triphenyltin chloride.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxicity and reactivity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides.

    Reduction: It can participate in radical reduction reactions, often used in organic synthesis.

    Substitution: The phenyl groups can be substituted under certain conditions, leading to the formation of different organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other oxidized tin species.

    Reduction: Various reduced organic compounds, depending on the specific reaction.

    Substitution: New organotin compounds with different substituents.

Scientific Research Applications

Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in radical reactions and as a precursor for other organotin compounds.

    Biology: Investigated for its potential biological activity, although its toxicity limits its use.

    Medicine: Limited applications due to toxicity, but studied for potential use in drug synthesis.

    Industry: Used in the synthesis of specialized materials and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound can undergo homolytic cleavage to generate radicals, which then participate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Another organotin compound used in radical reactions.

    Triphenyltin chloride: A precursor for many organotin compounds.

    Tetraphenyltin: Similar structure but with four phenyl groups instead of three.

Uniqueness

Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- is unique due to its specific alkyne group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specialized synthetic applications where such reactivity is desired.

Properties

CAS No.

650605-88-2

Molecular Formula

C26H26Sn

Molecular Weight

457.2 g/mol

IUPAC Name

5,5-dimethylhex-1-en-3-yn-2-yl(triphenyl)stannane

InChI

InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1H2,2-4H3;3*1-5H;

InChI Key

VOHOGIQGCKGMDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(=C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.